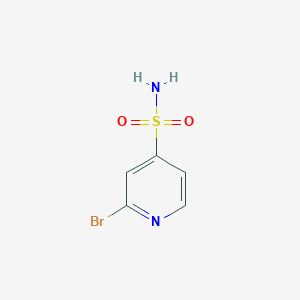

2-Bromopyridine-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromopyridine-4-sulfonamide is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the second position and a sulfonamide group at the fourth position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyridine-4-sulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method includes the bromination of 4-pyridinesulfonamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromopyridine-4-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides.

Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Major Products Formed:

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Pyridine sulfonic acids.

Reduction Products: Pyridine sulfinamides.

Coupling Products: Biaryl or vinyl-pyridine derivatives.

Scientific Research Applications

2-Bromopyridine-4-sulfonamide has diverse applications in scientific research:

Biology: It serves as a precursor for bioactive compounds and enzyme inhibitors.

Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromopyridine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis, such as dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

4-Bromopyridine-2-sulfonamide: Similar structure but with the bromine and sulfonamide groups at different positions.

2-Chloropyridine-4-sulfonamide: Chlorine atom instead of bromine.

2-Bromopyridine-5-sulfonamide: Sulfonamide group at the fifth position.

Uniqueness: 2-Bromopyridine-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. The position of the bromine and sulfonamide groups influences its chemical behavior and interaction with biological targets .

Biological Activity

2-Bromopyridine-4-sulfonamide is a chemical compound that has garnered attention for its significant biological activities, particularly in the fields of antibacterial and antifungal research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C5H6BrN1O2S and a molecular weight of 237.1 g/mol. The compound features a bromine atom at the second position and a sulfonamide group at the fourth position of the pyridine ring, which contributes to its reactivity and biological activity.

The primary mechanism through which this compound exerts its antibacterial effects is through the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway in bacteria. By inhibiting DHPS, this compound disrupts bacterial growth and replication, positioning it as a potential candidate for the development of new antibacterial drugs .

Antibacterial Activity

Research has demonstrated that this compound exhibits potent antibacterial properties against various strains of bacteria. Below is a summary table detailing its effectiveness against different bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Streptococcus pneumoniae | 4 |

These results indicate that this compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, while also showing activity against certain Gram-negative strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. A study assessed its efficacy against common fungal pathogens:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Candida albicans | 64 |

| Aspergillus niger | 128 |

This data suggests that while it is less potent against fungi compared to bacteria, it still possesses significant antifungal properties .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

- Antimicrobial Efficacy : A study involving over 1,600,000 compounds identified sulfonamides, including derivatives like this compound, as potent inhibitors of Mycobacterium tuberculosis Lpd enzyme with low nanomolar affinity . This highlights its potential for treating tuberculosis.

- In Vivo Studies : In vivo experiments on BALB/c mice infected with Plasmodium yoelii demonstrated that compounds derived from this compound exhibited significant inhibition of parasite growth, with IC50 values comparable to established antimalarial drugs . This suggests potential applications in malaria treatment.

- Structure-Activity Relationship (SAR) : Research into the structural modifications of this compound has revealed that certain substitutions can enhance its antibacterial and antifungal activities. For instance, compounds with additional halogen substitutions showed improved efficacy against resistant bacterial strains .

Properties

Molecular Formula |

C5H5BrN2O2S |

|---|---|

Molecular Weight |

237.08 g/mol |

IUPAC Name |

2-bromopyridine-4-sulfonamide |

InChI |

InChI=1S/C5H5BrN2O2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H,(H2,7,9,10) |

InChI Key |

IALXWRTUTMHWIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1S(=O)(=O)N)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.